3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

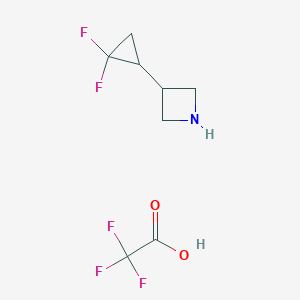

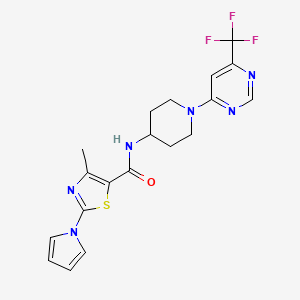

The compound "3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate" is a highly functionalized azetidine, which is a four-membered nitrogen-containing ring. Azetidines are of significant interest due to their presence in biologically active compounds and their utility as building blocks in organic synthesis. The difluorocyclopropyl and trifluoroacetate groups suggest the presence of fluorine atoms, which can greatly influence the physical and chemical properties of the molecule, as well as its reactivity.

Synthesis Analysis

The synthesis of azetidines can be achieved through various methods. One approach is the TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides, which can lead to the formation of triazinines that can be converted into azetidines through thermolysis . Another method involves the reduction of 4-aryl-3,3-dichloro-2-azetidinones to form 2-aryl-3,3-dichloroazetidines, which can undergo further transformations to yield different azetidine derivatives . Additionally, 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones can be used as building blocks to construct various CF3-containing compounds, including azetidines .

Molecular Structure Analysis

Azetidines have a strained ring system due to the small ring size, which can affect their stability and reactivity. The presence of fluorine atoms, particularly in the form of trifluoromethyl groups, can stabilize the azetidine ring through electron-withdrawing effects and can also impart unique physical properties to the molecule .

Chemical Reactions Analysis

Azetidines can participate in a variety of chemical reactions. For instance, 3,3-dichloroazetidines can react with bases to yield aziridines through ring contraction or can form 1-alkyl-2-aroylaziridines via hydrolysis and ring closure of intermediate 2-azetines . The reactivity of 1-alkyl-2-(trifluoromethyl)azetidines has been explored, demonstrating their potential to undergo regiospecific ring opening to form diverse α-(trifluoromethyl)amines .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into azetidines can significantly alter their physical and chemical properties. Fluorine's high electronegativity and small size can lead to increased lipophilicity, stability, and potential bioactivity of the azetidine derivatives. The trifluoromethyl group, in particular, is known for its ability to improve metabolic stability and to modulate the biological activity of molecules .

Scientific Research Applications

Fluorinated Compounds in Drug Design

Significance of Trifluoromethyl Groups : Fluorinated substituents, especially trifluoromethyl groups, play a critical role in modulating the pharmacodynamic and pharmacokinetic properties of pharmaceutical agents. These groups have been utilized to enhance the activity, selectivity, and bioavailability of drugs. The strategic placement of a trifluoromethyl group in antitubercular agents, for example, has been shown to improve their potency and pharmacological profile, indicating the potential utility of such modifications in drug design and development (Thomas, 1969).

Antimicrobial and Antitubercular Activity

Application in Antitubercular Therapy : The incorporation of fluorine atoms or fluorinated groups into antitubercular drugs has been a focus of research aiming at enhancing their efficacy and reducing toxicity. A notable example includes AZT phosphonate derivatives, which have been explored for their anti-HIV properties, underscoring the potential of fluorinated compounds in addressing critical healthcare challenges (Khandazhinskaya, Matyugina, & Shirokova, 2010).

Environmental Impact and Biodegradation

Environmental Fate of Polyfluoroalkyl Chemicals : The biodegradation of polyfluoroalkyl chemicals, which may include structures similar to "3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate," is critical for understanding their environmental impact. Studies have focused on microbial degradation pathways and the transformation of these chemicals into perfluoroalkyl acids, highlighting the environmental persistence and potential toxicity of fluorinated compounds (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name |

3-(2,2-difluorocyclopropyl)azetidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N.C2HF3O2/c7-6(8)1-5(6)4-2-9-3-4;3-2(4,5)1(6)7/h4-5,9H,1-3H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKIVZYAKQHKJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2CNC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2539941.png)

![2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2539943.png)

![5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B2539944.png)

![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide](/img/structure/B2539945.png)

![(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2539946.png)

![3-heptyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2539953.png)

amino]-4-hydroxy-1H-isoindole-1,3(2H)-dione](/img/structure/B2539960.png)

![4-[(2,4-dichlorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2539962.png)

![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide](/img/structure/B2539963.png)